3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
Overview
Description
The compound is also known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or MM 4-64 . It is a lipophilic styryl dye used as a vital stain to follow bulk membrane-internalization and transport to the vacuole in yeast .
Molecular Structure Analysis
The molecular formula of the compound is C30H45Br2N3 . The InChI Key is AFVSZGYRRUMOFH-UHFFFAOYSA-L . The compound contains a pyridinium ring and a phenyl ring, both of which are part of a conjugated system .Scientific Research Applications
Antimicrobial Activity
Imidazo[1,5-a]quinoxaline derivatives, including 1,n-bis{3-(3-phenylimidazo[1,5-a]quinoxalin-4(5H)-on-1-yl)pyridinium}alkane dibromides, demonstrate antimicrobial properties. Their efficacy is influenced by various alkyl substituents in the pyridine ring and imidazo[1,5-a]quinoxaline system, with chlorides and iodides being more active towards bacteria than fungi. Some compounds exhibit effective bacteriostatic and fungistatic activities, comparable to reference drugs (Kalinin et al., 2013).
Anticancer Potential
Pyrazole derivatives, including those with a pyridin-3-yl moiety, have been synthesized and evaluated for their inhibitory activity on topoisomerase IIα and cytotoxicity against various cancer cell lines. Certain analogues exhibit significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016); (Alam et al., 2017); (Alam et al., 2018).
Optical Properties and Potential in Organic Semiconductors
Studies on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which include diethylamino and methoxy moieties, reveal their potential as organic semiconductors due to their photophysical properties. These properties are influenced by substituents in the phenyl ring, with applications in various fields including supramolecular chemistry (Briseño-Ortega et al., 2018).
Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridine derivatives, which include components like diethylamino and pyridin-3-yl, have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. Certain compounds show high activity against liver and breast cell lines and exhibit antibacterial and antifungal properties (El‐Borai et al., 2013).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazolo[4,3-a]pyridines, which exhibit antimicrobial activity and are of interest for their pharmacological properties (Prakash et al., 2011).
properties
IUPAC Name |
3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJASRWHFPDMHB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007478 | |
Record name | 4-{6-[4-(Diethylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53426329 | |
CAS RN |
872979-87-8 | |
Record name | 4-{6-[4-(Diethylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.